molecular formula C17H30N2O3S B6765604 N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide

Cat. No.: B6765604
M. Wt: 342.5 g/mol
InChI Key: HKUSNKHKZDAVJI-UHFFFAOYSA-N
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Description

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring, a cyclobutyl group, and a thiane-2-carboxamide moiety, making it a versatile molecule for chemical modifications and biological studies.

Properties

IUPAC Name

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O3S/c1-13(14-6-5-10-19(12-14)15-7-4-8-15)18-17(20)16-9-2-3-11-23(16,21)22/h13-16H,2-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUSNKHKZDAVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2CCC2)NC(=O)C3CCCCS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.

    Formation of the Thiane-2-carboxamide Moiety: This involves the reaction of thiane-2-carboxylic acid with suitable amines under dehydrating conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclobutyl and piperidine positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: N-oxides, sulfoxides.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, amine-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its piperidine ring is a common motif in many bioactive molecules, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with neurotransmitter receptors or enzymes, making it a potential candidate for treating neurological disorders or other diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyclobutyl group may enhance binding affinity and specificity, while the thiane-2-carboxamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-cyclopentylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide
  • N-[1-(1-cyclohexylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide
  • N-[1-(1-cyclopropylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide

Uniqueness

Compared to similar compounds, N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-1,1-dioxothiane-2-carboxamide is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles and applications.

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